2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
Overview
Description
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Hublikar et al. (2019) described the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, aiming to evaluate their antimicrobial activities. These derivatives were synthesized via a series of chemical reactions including cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. The antimicrobial screening showed that these compounds possess significant antibacterial and antifungal activities, attributed to the heterocyclic ring presence. The introduction of a methoxy group into the structure further enhanced the activity, providing a potential template for new antimicrobial agent design Hublikar et al., 2019.
Novel Pyrrole Alkaloids and Synthetic Methodologies
- Yang et al. (2015) reported the isolation of new pyrrole alkaloid derivatives from Leccinum extremiorientale, including compounds structurally related to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. These compounds were identified using 1D and 2D NMR spectroscopy and mass spectrometry, underscoring the diversity of pyrrole-based molecules in nature and their potential applications in medicinal chemistry Yang et al., 2015.
Applications in Pharmacological Research
- Research by Anagnostou et al. (2002) synthesized derivatives of this compound with potential inhibitory activity on the aldose reductase enzyme and the protein glycation process. This suggests its utility in treating conditions like diabetes, where inhibition of these processes can be beneficial. Such findings highlight the compound's relevance in developing therapeutic agents Anagnostou et al., 2002.
Chemical Synthesis and Biological Interactions
- Tarasova et al. (2019) developed a method for synthesizing 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, demonstrating the compound's versatility in chemical synthesis. The process involves a one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment, showcasing innovative approaches to accessing pyrrole-based compounds for further pharmacological evaluation Tarasova et al., 2019.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid are currently unknown .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Properties
IUPAC Name |
2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGISWUPUETKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CC(=O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622729 | |
Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52513-48-1 | |
Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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